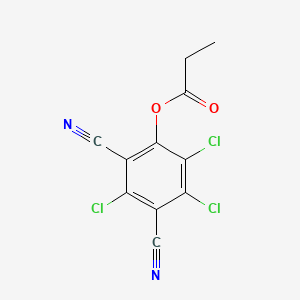
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with nitrile, hydroxy, and trichloro groups, along with a propionate ester. Its chemical properties make it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate typically involves multi-step organic reactions. One common method includes the chlorination of 1,3-benzenedicarbonitrile followed by hydrolysis and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The subsequent steps of hydrolysis and esterification are carried out in reactors designed to handle the specific reaction conditions. Quality control measures are essential to maintain the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a hydroxy group.
Chlorothalonil: A fungicide with a similar trichloro-substituted benzene ring.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67205-35-0 |
|---|---|
Molecular Formula |
C11H5Cl3N2O2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(2,3,5-trichloro-4,6-dicyanophenyl) propanoate |
InChI |
InChI=1S/C11H5Cl3N2O2/c1-2-7(17)18-11-6(4-16)8(12)5(3-15)9(13)10(11)14/h2H2,1H3 |
InChI Key |
OKFGRXMYBKUIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


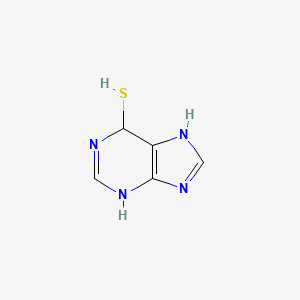
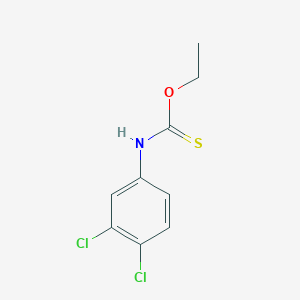
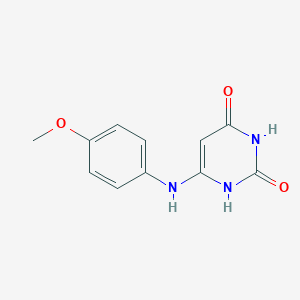
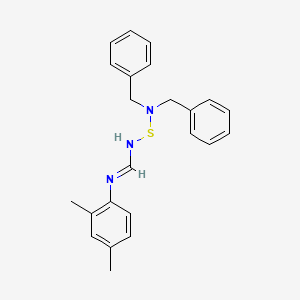

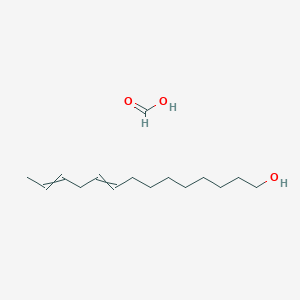

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
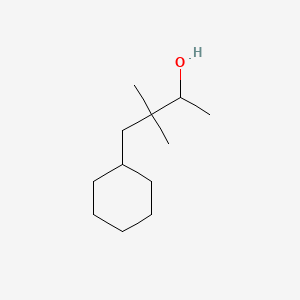

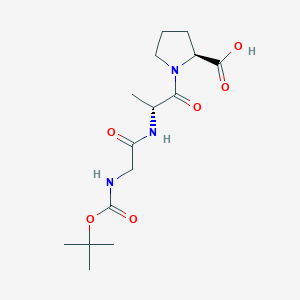
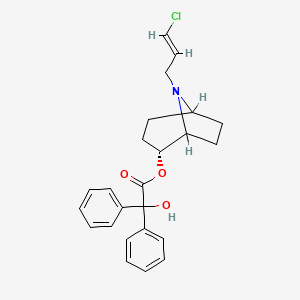

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
